4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide

Catalog No.
S13654580
CAS No.
M.F
C18H19NO4
M. Wt
313.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)ben...

Product Name

4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide

IUPAC Name

4-formyl-N-[2-(2-methoxy-4-methylphenoxy)ethyl]benzamide

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H19NO4/c1-13-3-8-16(17(11-13)22-2)23-10-9-19-18(21)15-6-4-14(12-20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,21)

InChI Key

IRRDAIYCKROTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C=O)OC

4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is a chemical compound with the molecular formula C18H19NO4C_{18}H_{19}NO_{4} and a molecular weight of approximately 313.3 g/mol. This compound features a benzamide structure with a formyl group at the para position and an ethyl-linked methoxy-substituted phenoxy group. Its unique structure allows for various potential applications in medicinal chemistry and organic synthesis.

  • Aldol Condensation: The aldehyde group can participate in aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds under basic conditions.
  • Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in a corresponding alcohol derivative.
  • Nucleophilic Substitution: The benzamide nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

While specific biological activity data for 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is limited, compounds with similar structural features often exhibit significant pharmacological properties. These may include:

  • Antimicrobial Activity: Many benzamide derivatives show potential as antimicrobial agents.
  • Anticancer Properties: Some compounds with similar substituents have been studied for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Benzamide derivatives are also explored for their anti-inflammatory effects, which could be relevant in treating inflammatory diseases.

The synthesis of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide typically involves several steps:

  • Preparation of the Phenolic Compound: The starting material, 2-(2-methoxy-4-methylphenoxy)ethylamine, can be synthesized from commercially available phenolic compounds through etherification.
  • Formation of the Benzamide: The phenolic compound is then reacted with a suitable formylating agent (such as formic acid or an equivalent) to introduce the formyl group at the para position of the benzene ring.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug development targeting specific diseases.
  • Organic Synthesis: This compound can be utilized as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique chemical properties may allow for applications in developing new materials with desirable characteristics.

Interaction studies involving 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide could focus on its binding affinity with biological targets. Such studies would typically involve:

  • Molecular Docking Studies: To predict how this compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against various cell lines or microbial strains.

These studies are crucial for understanding the pharmacokinetics and dynamics of the compound.

Several compounds share structural similarities with 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(2-Methoxy-4-methylphenyl)-2-oxoacetic acidC10H10O4C_{10}H_{10}O_{4}Contains an oxoacetic acid moiety, differing from the benzamide structure.
N-(2-Hydroxyethyl)-4-formylanilineC10H13NOC_{10}H_{13}NOLacks the methoxy and phenoxy groups but retains the formyl and amine functionalities.
4-AminobenzamideC7H8N2OC_{7}H_{8}N_{2}OA simpler structure that lacks additional substituents found in 4-formyl derivatives.

The uniqueness of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide lies in its complex substitution pattern, which may enhance its biological activity compared to simpler analogs. Its distinctive functional groups may contribute to varied reactivity and potential applications in medicinal chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

313.13140809 g/mol

Monoisotopic Mass

313.13140809 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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